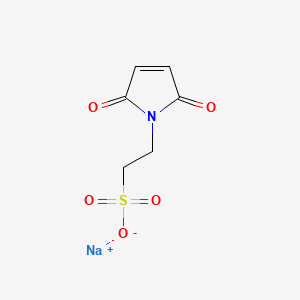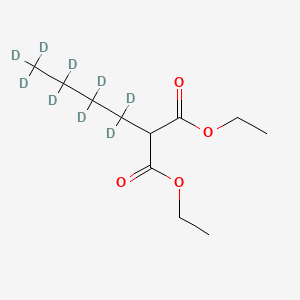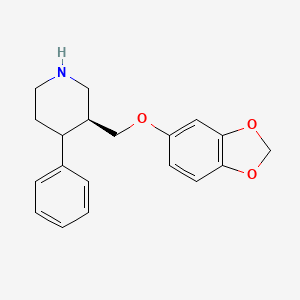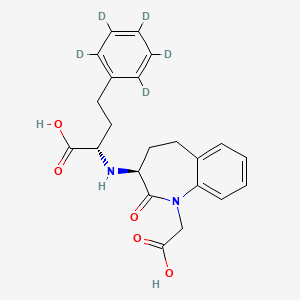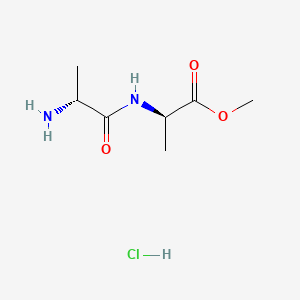
(R)-Methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-Methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O3 and its molecular weight is 210.658. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiolabeling and Imaging Brain Tumors
- Application : Synthesized non-natural amino acids, including (R)-2-amino-3-fluoro-2-methylpropanoic acid, are used in radiolabeling and imaging of brain tumors. This involves nucleophilic fluorination to create compounds that enter gliosarcoma cells, aiding in tumor visualization (Yu et al., 2010).
Antibacterial Properties from Garlic
- Application : A compound structurally similar to (R)-Methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride, isolated from garlic, showed antibacterial activity against antibiotic-resistant Staphylococcus aureus (Zhou et al., 2014).
Optical Resolution Techniques
- Application : Research on the optical resolution of related compounds, like threo-2-amino-3-hydroxy-3-phenylpropanoic acid, provides methods for obtaining optically pure enantiomers. This has implications for synthesizing enantiomerically pure pharmaceuticals (Shiraiwa et al., 2007).
Immunosuppressive Activity
- Application : 2-Substituted 2-aminopropane-1,3-diols, similar in structure to this compound, have been synthesized and evaluated for immunosuppressive activity, crucial for organ transplantation (Kiuchi et al., 2000).
Synthesis of Enantiopure Derivatives
- Application : Research into the synthesis of enantiopure derivatives of amino acids, including (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide, is important for creating specific, targeted pharmaceutical agents (Li et al., 2013).
Synthesis and Resolution of Neurotoxins
- Application : The synthesis and resolution of neurotoxins like 2-amino-3-([15N]-methylamino)propanoic acid from related compounds are vital for understanding neurodegenerative diseases and developing treatments (Hu & Ziffer, 1990).
Mécanisme D'action
Target of Action
The primary target of ®-Methyl 2-(®-2-aminopropanamido)propanoate hydrochloride, also known as D-ALA-D-ALA-OMe HCL, is the D-alanine:D-alanine ligase enzyme . This enzyme plays a crucial role in bacterial cell wall peptidoglycan biosynthesis .
Mode of Action
The compound interacts with its target, the D-alanine:D-alanine ligase, through a distinct phosphorylated form of the antibiotic D-cycloserine . This interaction reveals a bimodal mechanism of action for a single antibiotic on different enzyme targets .
Biochemical Pathways
The compound affects the bacterial cell wall peptidoglycan biosynthetic pathway, leading to the formation of the dipeptide D-alanyl-D-alanine . This pathway contains multiple regulatory points that are affected by positive/negative factors .
Pharmacokinetics
The compound’s interaction with its target enzyme suggests that it may have a significant impact on bioavailability .
Result of Action
The result of the compound’s action is the inhibition of D-alanine:D-alanine ligase, which leads to a cessation of growth or cell lysis in bacteria . This makes the compound a potentially powerful approach to future antibacterial development .
Propriétés
IUPAC Name |
methyl (2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3.ClH/c1-4(8)6(10)9-5(2)7(11)12-3;/h4-5H,8H2,1-3H3,(H,9,10);1H/t4-,5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSVBOMWSCRPGM-TYSVMGFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105328-90-3 |
Source


|
| Record name | methyl (2R)-2-[(2R)-2-aminopropanamido]propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide](/img/structure/B562565.png)

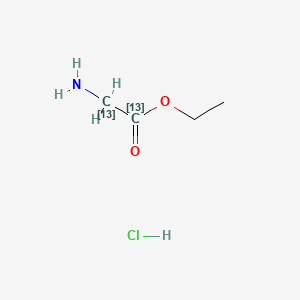

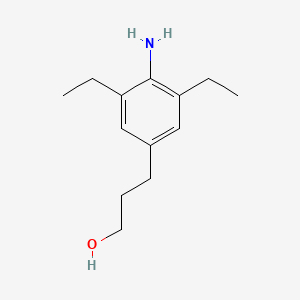
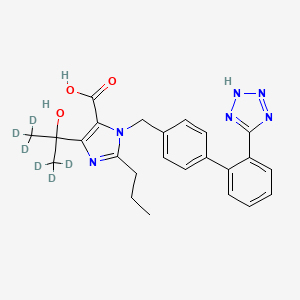
![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)
